molecular formula C12H12N4O3 B11489161 2-(4-nitro-1H-pyrazol-1-yl)-N-phenylpropanamide

2-(4-nitro-1H-pyrazol-1-yl)-N-phenylpropanamide

Cat. No.: B11489161
M. Wt: 260.25 g/mol
InChI Key: FFYALDJBJHDCHR-UHFFFAOYSA-N
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Description

2-(4-nitro-1H-pyrazol-1-yl)-N-phenylpropanamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with a nitro group and an amide linkage to a phenylpropanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)-N-phenylpropanamide typically involves the reaction of 4-nitro-1H-pyrazole with N-phenylpropanamide under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Types of Reactions:

    Oxidation: The nitro group in the pyrazole ring can undergo reduction reactions to form amino derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used as reducing agents.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydride.

Major Products Formed:

    Reduction: 2-(4-amino-1H-pyrazol-1-yl)-N-phenylpropanamide.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-nitro-1H-pyrazol-1-yl)-N-phenylpropanamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Studies: The compound is used to study the biological pathways and mechanisms of action of pyrazole derivatives.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    Material Science: The compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)-N-phenylpropanamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Uniqueness: 2-(4-nitro-1H-pyrazol-1-yl)-N-phenylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro group and the phenylpropanamide moiety allows for diverse chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

2-(4-nitropyrazol-1-yl)-N-phenylpropanamide

InChI

InChI=1S/C12H12N4O3/c1-9(15-8-11(7-13-15)16(18)19)12(17)14-10-5-3-2-4-6-10/h2-9H,1H3,(H,14,17)

InChI Key

FFYALDJBJHDCHR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)N2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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